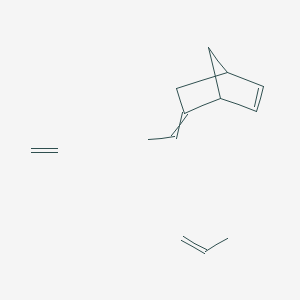

Ethene propene ethylidenenorbornene

Description

Properties

Molecular Formula |

C14H22 |

|---|---|

Molecular Weight |

190.32 g/mol |

IUPAC Name |

ethene;5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene |

InChI |

InChI=1S/C9H12.C3H6.C2H4/c1-2-8-5-7-3-4-9(8)6-7;1-3-2;1-2/h2-4,7,9H,5-6H2,1H3;3H,1H2,2H3;1-2H2 |

InChI Key |

MPXNNMASLYQCAH-UHFFFAOYSA-N |

Canonical SMILES |

CC=C.CC=C1CC2CC1C=C2.C=C |

Related CAS |

25038-36-2 70775-98-3 68908-92-9 68649-02-5 |

Origin of Product |

United States |

Polymerization and Synthesis Methodologies for Ethene Propene Ethylidenenorbornene Terpolymers

Catalytic Systems in EPDM Terpolymerization

The synthesis of EPDM relies on various catalytic systems, each offering distinct advantages in terms of activity, polymer characteristics, and process conditions. encyclopedia.pub Historically, Ziegler-Natta catalysts have been the cornerstone of EPDM production, but advancements have led to the development of metallocene and other single-site catalysts that provide greater control over the polymer architecture. researchgate.netmdpi.com

Ziegler-Natta Catalysis: Traditional Approaches and Advancements

Traditional Ziegler-Natta catalysts for EPDM synthesis are typically based on vanadium compounds. researchgate.netkglmeridian.com Homogeneous systems, often comprising a vanadium precatalyst like vanadium tetrachloride (VCl₄), vanadium(III) acetylacetonate (B107027) (V(acac)₃), or more commonly, vanadium oxytrichloride (VOCl₃), are used in conjunction with an organoaluminum cocatalyst such as diethylaluminum chloride (AlEt₂Cl), triethylaluminum (B1256330) (AlEt₃), or ethylaluminum sesquichloride (Al₂Et₃Cl₃). encyclopedia.pub These systems often require a chlorine-containing promoter to enhance their activity. encyclopedia.pub

A key characteristic of these vanadium-based systems is their ability to produce random, amorphous terpolymers with a high degree of comonomer incorporation, resulting in excellent elastomeric properties over a broad temperature range. encyclopedia.pub However, they exhibit relatively low catalytic activity (80–120 kg of copolymer/molV) and poor thermal stability, typically operating at temperatures between 20–60 °C. encyclopedia.pubmdpi.com This low activity can lead to a high residual catalyst content in the final polymer, which can be toxic and negatively impact the material's properties, necessitating additional purification steps. encyclopedia.pubmdpi.com

Advancements in Ziegler-Natta catalysis have focused on improving catalyst activity and control over polymer molecular weight. cetjournal.it For instance, modern supported Ziegler-Natta catalysts, often based on titanium tetrachloride (TiCl₄) supported on magnesium chloride (MgCl₂), have been developed. wikipedia.orgwikipedia.org These second-generation catalysts demonstrated significantly improved activity. nih.gov Furthermore, modifications to the catalyst system, such as the use of different organoaluminum cocatalysts and promoters, have been explored to optimize polymerization behavior. cetjournal.itkglmeridian.com For example, using triisobutylaluminum (B85569) (TIBA) as a cocatalyst has been studied to understand its effects on polymerization. kglmeridian.com

Metallocene Catalysis: Single-Site, Dual-Site, and Constrained Geometry Catalyst (CGC) Systems

Metallocene catalysts represent a significant leap forward in EPDM synthesis, offering the advantages of single-site catalysis. encyclopedia.pub Unlike the multi-sited nature of traditional Ziegler-Natta catalysts, which can lead to a broad distribution of polymer compositions, single-site catalysts produce polymers with uniform molecular weight characteristics and microstructure. encyclopedia.puballenpress.commdpi.com These catalysts are typically complexes of Group IVB transition metals like zirconium or hafnium, containing cyclopentadienyl (B1206354) (Cp), indenyl (Ind), or fluorenyl (Flu) ligands. encyclopedia.pub

Single-Site and Dual-Site Systems: Single-site metallocene catalysts provide excellent control over monomer incorporation, leading to EPDM with a narrow molecular weight distribution and uniform comonomer distribution. nih.govmdpi.com This precise control allows for the production of EPDM with tailored properties. encyclopedia.pub Dual-site catalyst systems, which combine two different single-site catalysts, can be used to produce polymers with a bimodal molecular weight distribution, which can improve processability.

Constrained Geometry Catalyst (CGC) Systems: A particularly important class of single-site catalysts for EPDM synthesis is the constrained geometry catalyst (CGC) system. encyclopedia.pubresearchgate.netkglmeridian.com CGCs are bridged monocyclopentadienyl complexes where a Cp-ligand is linked to a donor ligand, creating a more open and accessible transition metal active site. encyclopedia.pubmdpi.com This "constrained" geometry reduces the angle between the Cp-ligand and the donor ligand by about 20-30° compared to traditional metallocenes, which facilitates the incorporation of comonomers. mdpi.com

CGC technology enables the production of EPDM at higher reactor temperatures and with greater catalyst efficiency than conventional Ziegler-Natta systems. researchgate.netkglmeridian.com These catalysts can produce EPDM with a wide range of molecular weights (up to 500 kDa), propylene (B89431) content (up to 50 wt%), and ENB content (up to 7.5 wt%). encyclopedia.pub The high stability of CGCs at elevated temperatures (up to 160–180 °C) is another significant advantage. mdpi.com

| Catalyst System | Key Features | Advantages | Limitations |

|---|---|---|---|

| Traditional Ziegler-Natta (Vanadium-based) | Multi-sited, homogeneous | Produces random, amorphous terpolymers | Low activity and thermal stability, high residual catalyst encyclopedia.pubmdpi.com |

| Metallocene (Single-Site) | Single active site, homogeneous | Uniform polymer microstructure, narrow MWD encyclopedia.pubmdpi.com | Can be sensitive to impurities |

| Constrained Geometry Catalyst (CGC) | Bridged monocyclopentadienyl ligand, open active site | High comonomer incorporation, high thermal stability, high activity encyclopedia.pubmdpi.comkglmeridian.com | Complex ligand synthesis |

Half-Titanocene Catalytic Systems for EPDM Synthesis

Half-titanocene complexes, which contain a single cyclopentadienyl-type ligand, have emerged as another promising class of catalysts for EPDM synthesis. encyclopedia.pubippi.ac.ir These catalysts are often modified with anionic ancillary donor ligands such as phenoxide, ketimide, or phosphinimide. ippi.ac.irmdpi.com

These systems are known for their high catalytic activity and ability to produce high molecular weight copolymers. encyclopedia.pub For instance, certain half-titanocene catalysts can achieve activities up to 1200 tons of copolymer per mole of titanium per hour and can incorporate high levels of diene (up to 15 wt% ENB). encyclopedia.pub They are also stable at polymerization temperatures up to 120°C and can produce EPDM with molecular weights reaching up to 2000 kDa. encyclopedia.pub The versatility in the design of these complexes allows for the synthesis of EPDM with a wide range of properties. encyclopedia.pub The development of half-titanocenes with η1-amidinate ancillary ligands has even led to the industrial production of chlorine-free EPDM without the need for the deep cooling typically required for conventional vanadium-based systems. ippi.ac.ir

Influence of Catalyst Structure and Activators on Polymerization Characteristics

The structure of the catalyst and the type of activator used have a profound impact on the polymerization process and the final properties of the EPDM terpolymer.

Catalyst Structure: In metallocene catalysts, the nature of the ligands, such as cyclopentadienyl, indenyl, or fluorenyl, influences the stereoselectivity and reactivity of the catalyst. encyclopedia.pub For example, metallocenes with Cₛ symmetry and zirconocenes with C₁ symmetry are particularly promising for EPDM production. encyclopedia.pub The bridging group in ansa-metallocenes and CGCs plays a crucial role in determining the geometry of the active site and, consequently, the degree of comonomer incorporation. mdpi.com

Activators: Metallocene and half-titanocene precatalysts require an activator to become catalytically active. nih.gov The most common activator is methylaluminoxane (B55162) (MAO). encyclopedia.pubnih.gov However, MAO is expensive and needs to be used in large molar excess relative to the precatalyst. encyclopedia.pub Perfluoroaryl borates are another class of activators, but they are highly sensitive to impurities and can lead to unstable polymerization kinetics. encyclopedia.pub

Research has focused on developing alternative, more efficient, and cost-effective activators. encyclopedia.pub For example, mixtures of boraryl compounds like LiB(C₆F₅)₄ and B(C₆F₅)₃ have been shown to provide higher process stability, even at elevated temperatures. encyclopedia.pub Isobutylaluminum-based activators, such as isobutylalumoxanes and isobutylaluminum aryl oxides, have also been proposed as effective activators at lower molar excesses. encyclopedia.pub Aryloxyethercomplexes have demonstrated unique catalytic characteristics, being effectively activated by low molar amounts of MAO or borate (B1201080) activators and exhibiting high activity in high-temperature solution polymerization conditions (120-180°C). encyclopedia.pub

Monomer Incorporation and Reactivity Ratios in EPDM Terpolymerization

The final properties of EPDM are heavily dependent on the relative amounts of ethylene (B1197577), propylene, and diene incorporated into the polymer chain. The dynamics of this incorporation are governed by the copolymerization behavior of the monomers and their respective reactivity ratios.

Ethene and Propene Copolymerization Dynamics

The copolymerization of ethene and propene is the fundamental process in EPDM synthesis. The relative reactivity of these two monomers determines the composition of the resulting polymer chain. Metallocene catalysts are generally capable of polymerizing both ethylene and propylene with ease, allowing for the synthesis of copolymers across the entire compositional spectrum, from polyethylene (B3416737) to polypropylene (B1209903). allenpress.com In contrast, traditional Ziegler-Natta catalysts have limitations in their ability to insert propylene next to another propylene unit in the growing polymer chain, which constrains the achievable ethylene content in the copolymer to a range of 50–90 mol%. allenpress.com

| Parameter | Influence on EPDM Properties | Controlling Factor |

|---|---|---|

| Ethylene Content | Higher content increases crystallinity and modulus allenpress.comresearchgate.net | Catalyst type, monomer feed ratio kglmeridian.com |

| Propylene Content | Higher content improves low-temperature flexibility researchgate.net | Catalyst type, monomer feed ratio kglmeridian.com |

| Monomer Sequence | Affects randomness and blockiness of the polymer chain mdpi.com | Catalyst system mdpi.com |

Ethylidenenorbornene (ENB) Incorporation Mechanisms and Regioselectivity

Ethylidenenorbornene (ENB) is a non-conjugated diene monomer commonly used in the production of EPDM. encyclopedia.pub Its unique structure, featuring two distinct double bonds, plays a crucial role in the polymerization process and the final properties of the rubber. wikipedia.org

During polymerization, the endocyclic double bond within the norbornene ring system of ENB is the primary site of reaction. wikipedia.orgresearchgate.net This selective polymerization is a key feature of the process, allowing the incorporation of the diene into the growing polymer chain. The strained nature of this double bond makes it more susceptible to reaction with the catalyst, leading to its preferential opening and insertion into the ethylene-propylene backbone. researchgate.netpromerus.com This regioselectivity ensures that the bulk of the norbornene structure becomes an integral part of the main polymer chain. researchgate.net

A significant advantage of using ENB is the retention of the exocyclic ethylidene double bond. wikipedia.orgresearchgate.net This pendant double bond remains largely unreacted during the main polymerization process and is available for subsequent chemical reactions, most notably vulcanization (curing). wikipedia.orgresearchgate.net The presence of these reactive sites allows for the formation of a cross-linked network structure when the polymer is treated with curing agents like sulfur. wikipedia.orgechosupply.com This cross-linking is essential for developing the desirable elastomeric properties of EPDM, such as elasticity, strength, and durability. The ability to control the amount of ENB incorporated allows for tailoring the cure rate and final properties of the rubber. researchgate.net

Control of Monomer Sequence Distribution and Compositional Heterogeneity

The distribution of ethylene, propylene, and ENB monomers along the polymer chain, known as the monomer sequence distribution, is a critical factor influencing the properties of EPDM. allenpress.com This distribution is primarily dictated by the type of catalyst used in the polymerization process. allenpress.com

For instance, conventional Ziegler-Natta catalysts based on vanadium tend to produce EPDM with a more random and homogeneous distribution of monomers. allenpress.com In contrast, titanium-based Ziegler-Natta catalysts can lead to a more blocky or dispersed sequence distribution. allenpress.com The advent of metallocene catalysts has provided even greater control over the monomer sequence, allowing for the engineering of polymers with specific microstructures and, consequently, tailored properties. allenpress.comresearchgate.net

Compositional heterogeneity, or variations in the monomer composition among different polymer chains, can also be controlled. This can be achieved through the use of multiple reactors or by carefully selecting the catalyst system. allenpress.com For example, producing a bimodal EPDM with a mix of high and low molecular weight chains can enhance certain properties. allenpress.com The ability to manipulate both the sequence distribution and compositional heterogeneity is crucial for developing EPDM grades that meet the conflicting demands of various applications, such as achieving both good low-temperature performance and high green strength. allenpress.com

Polymerization Process Optimization and Control

The optimization and control of the polymerization process are essential for producing EPDM with consistent quality and desired properties. The two primary industrial methods for EPDM production are solution polymerization and gas-phase polymerization. iptsrl.comkglmeridian.com

Solution polymerization is a widely used method for producing EPDM. encyclopedia.pubechosupply.comkglmeridian.com In this process, the monomers (ethylene, propylene, and ENB), catalyst, and a hydrocarbon solvent are continuously fed into a stirred-tank reactor. encyclopedia.pubwipo.int The resulting polymer remains dissolved in the solvent, forming a polymer solution. kglmeridian.comwipo.int

A key advantage of solution polymerization is the ability to produce amorphous copolymers with a broad molecular weight distribution, particularly at high temperatures (120-180°C). encyclopedia.pub However, a significant limitation is that the viscosity of the polymer solution increases with the molecular weight of the polymer, which can limit the solids concentration in the reactor to around 5-10% by weight. kglmeridian.com This, in turn, can affect the production rate, especially for high molecular weight EPDM grades. kglmeridian.com The process typically involves a degassing stage where unreacted monomers are separated from the polymer solution and recycled. wipo.int

| Parameter | Typical Range/Value | Significance |

|---|---|---|

| Temperature | 40°C to 70°C wipo.int (can be higher, 120-180°C encyclopedia.pub) | Affects reaction rate, polymer properties, and catalyst stability. encyclopedia.pubwipo.int |

| Pressure | 8 to 15 barg wipo.int | Maintains monomers in the liquid phase and influences reaction kinetics. wipo.int |

| Solids Content | 5-10 wt% kglmeridian.com | Limited by solution viscosity; impacts production efficiency. kglmeridian.com |

| Catalyst System | Ziegler-Natta (Vanadium-based), Metallocene encyclopedia.pubgoogle.com | Determines polymer microstructure, molecular weight, and monomer incorporation. encyclopedia.pubgoogle.com |

Gas-phase polymerization offers an alternative to solution processes and has seen significant advancements, particularly with the use of metallocene catalysts. allenpress.comufrgs.br In this method, gaseous monomers are continuously introduced into a fluidized-bed reactor containing catalyst particles. nr-rubber.comwikipedia.org The polymer forms as solid particles around the catalyst. wikipedia.org

A major advantage of the gas-phase process is the elimination of a solvent, which makes the process cleaner, less polluting, and can lead to higher product yields (approaching 100% conversion compared to 8-25% in some liquid processes). nr-rubber.com The process also avoids the need for extensive solvent recovery and water usage for separation. nr-rubber.com However, gas-phase polymerization of rubbery polymers can be more challenging than for plastics. allenpress.com One key challenge is managing the heat of reaction, which is typically carried away by a circulating gas stream. nr-rubber.com To aid in fluidization and prevent particle agglomeration, a flow agent such as carbon black is often continuously coated onto the polymer granules. nr-rubber.com This technology is particularly suited for producing EPDM with olefinic monomers. nr-rubber.com

| Feature | Solution Polymerization | Gas-Phase Polymerization |

|---|---|---|

| Reaction Medium | Hydrocarbon solvent wipo.int | Gaseous monomers nr-rubber.com |

| Product Form | Polymer dissolved in solvent kglmeridian.com | Solid polymer granules nr-rubber.com |

| Solvent Recovery | Required nr-rubber.com | Not required nr-rubber.com |

| Product Yield | Lower (e.g., 8-25%) nr-rubber.com | Higher (approaching 100%) nr-rubber.com |

| Key Challenges | Solution viscosity limits molecular weight and solids content. kglmeridian.com | Heat removal, fluidization of rubbery particles. allenpress.comnr-rubber.com |

Factors Influencing Polymerization Efficiency and Product Yield

The efficiency of ethene-propene-ethylidenenorbornene (EPDM) terpolymer synthesis and the yield of the final product are governed by a complex interplay of several critical parameters. Precise control over these factors is essential for producing polymers with desired properties and for optimizing manufacturing processes. Key influencing factors include the catalyst system, polymerization temperature, monomer concentrations, and reaction time.

Catalyst System The choice of catalyst is paramount in EPDM polymerization, with Ziegler-Natta (Z-N) and metallocene-based systems being the two primary types used in industrial production. cetjournal.itrubbernews.com

Ziegler-Natta (Z-N) Catalysts: Traditionally, Z-N catalysts, which consist of a transition metal salt (commonly a vanadium compound) and an organoaluminum co-catalyst, have been widely used. cetjournal.it These systems are known to have multiple types of active sites, which can lead to a broad molecular weight distribution (MWD) and a varied compositional distribution within the polymer chains. cetjournal.itrubbernews.com The efficiency of these catalysts can be enhanced by promoters that reactivate dormant catalyst sites. cetjournal.it

Polymerization Temperature Temperature has a profound effect on the kinetics of the polymerization reaction. Both the chain propagation and chain termination steps are temperature-dependent, typically following an Arrhenius-like relationship. cetjournal.it

Reaction Rate: Higher temperatures generally increase the rate of polymerization. However, excessive heat can lead to thermal degradation of the polymer and deactivation of the catalyst, which can negatively impact yield and product quality. rubberandseal.com

Polymer Microstructure: Temperature influences the relative reactivity of the different monomers. For instance, studies on similar copolymerizations have shown that higher reaction temperatures can lead to shorter average monomer sequence lengths, resulting in a more random and less crystalline polymer. utwente.nl For EPDM, this can affect properties like cold resistance. sumitomo-chem.co.jp Precise thermal control is crucial to prevent "hot spots" within the reactor that can lead to undesirable side reactions. plasticsdistribution.ai

Monomer Concentration and Composition The final composition of the terpolymer is directly related to the relative concentrations of ethene, propene, and ethylidenenorbornene (ENB) in the reaction medium.

Ethylene Content: The percentage of ethylene in the polymer backbone is a primary determinant of its physical properties, especially crystallinity and, consequently, its low-temperature performance and mechanical strength. rubbernews.comresearchgate.net

Process Control: In industrial settings, the concentration of monomers in the reactor's vapor phase is continuously monitored, often using gas chromatograph analyzers, to maintain the desired composition throughout the polymerization process. cetjournal.it The presence of unreacted diene monomer after polymerization can impact the subsequent vulcanization process and the material's final properties. magritek.com

Reaction Time The duration of the polymerization process influences both the conversion of monomers and the molecular weight of the resulting polymer. Longer reaction times generally lead to higher monomer conversion and higher molecular weight, up to a certain point. However, extended reaction times, particularly at elevated temperatures, can also increase the likelihood of side reactions, such as chain transfer to the polymer or transmetalation, which can alter the polymer's microstructure. utwente.nl

Table 1: Impact of Key Parameters on EPDM Polymerization

Parameter Effect on Efficiency & Yield Effect on Polymer Properties Citations Catalyst Type Metallocenes often provide higher monomer conversion and less reactor fouling than traditional Ziegler-Natta systems. Metallocenes yield narrower MWD and more uniform composition. Z-N catalysts produce broader MWD. [9, 17] Temperature Increases reaction rate up to an optimum point; excessive heat can cause degradation and reduce yield. Affects monomer sequence length, crystallinity, and can induce side reactions if too high. [1, 9, 29] Monomer Feed Ratio Efficiency depends on maintaining optimal monomer ratios for the specific catalyst system. Directly controls the final polymer composition (e.g., ethylene content), which dictates physical properties. [2, 9, 17] Reaction Time Longer times increase monomer conversion and yield, but may also increase side reactions. Increases molecular weight; prolonged time can lead to changes in microstructure.

Strategies for Preventing Undesirable Side Reactions (e.g., Gel Formation, Branching)

During the polymerization of EPDM, undesirable side reactions such as the formation of insoluble polymer gel and uncontrolled chain branching can occur. These side reactions are detrimental to the processability and final performance of the rubber. Several strategies are employed to mitigate these issues.

Prevention of Gel Formation Gel consists of cross-linked polymer networks that are insoluble in the reaction solvent, leading to significant processing difficulties and defects in the final product.

Process and Thermal Control: Gel formation is often initiated in localized areas of high polymer concentration or at "hot spots" where exothermic polymerization proceeds too quickly. youtube.com Therefore, effective mixing and precise temperature control throughout the reactor are primary defenses against gelation. plasticsdistribution.ai

Chemical Gel Inhibitors: Specific chemical agents can be introduced into the polymerization system to prevent gel formation. For instance, 1,2-diolefins have been shown to act as gel inhibitors in certain polymerization processes. google.com

Post-Polymerization Handling: Gels can also form during the purification stage when the catalyst is quenched and removed. The use of additives, such as water-dispersible cationic polyelectrolytes, during this liquid-liquid extraction phase can effectively prevent the formation of gels and emulsions, facilitating the recovery of a clean polymer solution. google.com

Control of Branching and Molecular Weight While some degree of branching can be desirable, uncontrolled branching negatively affects polymer properties. Long-chain branching often results from chain transfer to the polymer, where a growing radical abstracts an atom from an existing polymer chain, creating a new active site on that chain from which a branch can grow. rubbernews.com

Chain Transfer Agents (CTAs): The most common method for controlling molecular weight and minimizing unwanted branching is the use of chain transfer agents. rubbernews.com Hydrogen is a widely used CTA in coordination polymerization. Other agents, such as alkyl thiols (mercaptans), are also effective. arkema.com These agents terminate a growing polymer chain by transferring a reactive atom (like hydrogen), thus starting a new, shorter chain. rubbernews.com This effectively regulates the polymer's molecular weight and reduces the probability of chains growing long enough to participate in branching reactions. rubbernews.com

Catalyst Selection: As with polymerization efficiency, the choice of catalyst is critical. Single-site metallocene catalysts provide a more uniform incorporation of monomers and better control over the polymer's molecular weight, which inherently reduces the formation of uncontrolled branching compared to multi-site Z-N catalysts. rubbernews.com

Controlled/Living Polymerization: Advanced techniques such as controlled/living radical polymerization offer a high degree of control by suppressing termination and chain transfer reactions. youtube.com By ensuring that all polymer chains grow concurrently and remain active, these methods can produce polymers with precisely defined molecular weights and architectures, effectively eliminating issues like gelation and undesirable branching. youtube.com

Table 2: Strategies to Mitigate Side Reactions in EPDM Synthesis

Undesirable Reaction Strategy Mechanism of Action Citations Gel Formation Precise Thermal & Mixing Control Prevents localized hot spots and high polymer concentrations that initiate cross-linking. [1, 27] Use of Gel Inhibitors (e.g., 1,2-diolefins) Chemicals are added to the reactor to interfere with the reactions that lead to gelation. Additives in Purification (e.g., Cationic Polyelectrolytes) Prevents gel/emulsion formation during the catalyst quenching and washing stages. Uncontrolled Branching Use of Chain Transfer Agents (CTAs) Terminates growing chains to control molecular weight, reducing the chance of chain transfer to the polymer. [5, 21] Catalyst Selection (Metallocene vs. Z-N) Single-site metallocene catalysts provide better control over polymer architecture and molecular weight distribution. Controlled/Living Polymerization Minimizes termination and transfer reactions, allowing for precise control over polymer growth and structure.

Molecular Architecture and Structural Characterization of Ethene Propene Ethylidenenorbornene Terpolymers

Analysis of Polymer Backbone Structure and Comonomer Distribution

The backbone of EPDM is composed of randomly polymerized ethylene (B1197577) and propylene (B89431) monomers, with a small amount of a non-conjugated diene, such as 5-ethylidene-2-norbornene (ENB), incorporated to provide sites for vulcanization. rubbernews.commdpi.com The distribution of these comonomers along the polymer chain is a key factor influencing the material's properties. researchgate.nethaverford.edu Advanced catalyst technologies, such as metallocene and advanced molecular catalysts (AMC), allow for precise control over the polymer's molecular architecture, leading to more consistent product composition compared to traditional Ziegler-Natta catalysts. rubbernews.comdow.com

Ethylene Content and Propylene Content Influence on Microstructure

The relative content of ethylene and propylene in the EPDM backbone significantly impacts its microstructure and, consequently, its physical properties. rado-rubber.comnetzsch.com

Amorphous vs. Semi-crystalline: EPDM grades with an ethylene content of 45 to 55 weight percent are typically amorphous, offering excellent low-temperature flexibility. rado-rubber.comhepako.de As the ethylene content increases to a range of 55 to 65 weight percent, the polymer becomes partially crystalline. rado-rubber.com Terpolymers with more than 65 weight percent ethylene exhibit larger crystalline regions and behave more like thermoplastic elastomers, with high tear strength even in an uncured state. rado-rubber.com

Table 1: Influence of Ethylene Content on EPDM Properties

| Ethylene Content (wt%) | Polymer Structure | Key Properties |

|---|---|---|

| 45-55 | Amorphous | Best low-temperature flexibility. rado-rubber.comhepako.de |

| 55-65 | Partially Crystalline | Increased crystallinity. rado-rubber.com |

| >65 | Crystalline | Behave like thermoplastic elastomers, high uncured tear strength. rado-rubber.com |

| High | Higher Crystallinity | Higher melting temperature, higher green strength. rubbernews.com |

| Low | More Amorphous | Better compatibility with polypropylene (B1209903) in blends. medcraveonline.com |

Characterization of Randomly Distributed Sequences

The random distribution of ethylene and propylene sequences along the polymer chain is a defining characteristic of EPDM. rubbernews.com This random arrangement prevents the formation of large crystalline domains, contributing to the elastomeric nature of the material. The diene monomer, ENB, is also incorporated randomly along the polymer backbone, irrespective of the molecular weight. allenpress.com The uniform distribution of ENB is crucial for achieving efficient and uniform crosslinking during vulcanization. rubbernews.com Techniques like near-infrared (NIR) spectroscopy, in conjunction with multivariate calibration methods such as Partial-Least-Squares (PLS), can be used to determine the concentrations of ethylene, propylene, and diene units in the terpolymers. haverford.edu

Investigation of Molecular Weight and Molecular Weight Distribution

The molecular weight (MW) and molecular weight distribution (MWD) are fundamental parameters that significantly influence the processing and mechanical properties of EPDM. rubbernews.comcirs-ck.com EPDM can be produced with a wide range of molecular weights, from conventional grades with MWs of 200,000 to 300,000 to ultra-high molecular weight grades. dow.comrado-rubber.com

Gel Permeation Chromatography (GPC) for Molecular Weight Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique to determine the molecular weight and MWD of polymers. cirs-ck.comslideshare.net GPC separates molecules based on their size in solution as they pass through a column packed with porous gel beads. slideshare.netyoutube.com Larger molecules elute first, followed by smaller molecules that can penetrate the pores of the gel. slideshare.netyoutube.com By calibrating with standards of known molecular weight, the MWD of an unknown polymer sample can be determined. cirs-ck.comyoutube.com GPC can provide several key parameters, including the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the MWD. youtube.comresearchgate.net

Factors Influencing Molecular Weight Control in Synthesis

The synthesis process and catalyst technology are critical factors in controlling the molecular weight and MWD of EPDM.

Catalyst Technology: Traditional Ziegler-Natta catalysts often produce EPDM with a broad MWD due to the presence of multiple active catalyst sites. rubbernews.com In contrast, metallocene and advanced molecular catalysts (AMC) offer precise control over the polymer's molecular architecture, enabling the production of EPDM with either narrow or broad MWDs. rubbernews.comdow.com

Polymerization Conditions: The ratio of monomers, the presence of chain transfer agents, and polymerization temperature and pressure can all be manipulated to control the molecular weight of the resulting polymer. researchgate.netcore.ac.uk For instance, increasing the comonomer concentration can lead to a decrease in molecular weight. nih.gov

Table 2: Comparison of EPDM Properties Based on Catalyst Technology

| Property | Ziegler-Natta EPDM | Metallocene/AMC EPDM |

|---|---|---|

| Molecular Weight Distribution (MWD) | Broad. rubbernews.com | Narrow or Broad (precisely controlled). rubbernews.comdow.com |

| Compositional Distribution | Broad intermolecular. rubbernews.com | Uniform. rubbernews.com |

| Long-Chain Branching | Inherent, requires careful control to avoid gel. rubbernews.com | Can be tailored. dow.com |

| Cure Efficiency | Slower cure. allenpress.com | Faster cure and higher degree of cure. researchgate.netallenpress.com |

Long-Chain Branching Analysis and Its Structural Implications

Long-chain branching (LCB) refers to the presence of long polymer side chains attached to the main polymer backbone. core.ac.ukresearchgate.net Even at very low concentrations, LCB can have a profound effect on the rheological and physical properties of polymers. core.ac.ukresearchgate.net

The introduction of LCB in EPDM can improve its processing characteristics. researchgate.net For instance, polymers with LCB exhibit different melt elasticity, which can affect properties like melt strength and die swell during extrusion. researchgate.net The presence of LCB can be detected and characterized using various techniques, including:

Rheological Analysis: The viscoelastic properties of the polymer melt are highly sensitive to the presence of LCB. Techniques that measure the damping function or perform shear startup measurements can reveal information about the branching architecture. rubbernews.com

Gel Permeation Chromatography with Multiple Detectors (GPC-Viscometry/MALS): Combining GPC with a viscometer or a multi-angle light scattering (MALS) detector allows for the determination of branching indices by comparing the properties of the branched polymer to a linear equivalent of the same molecular weight. researchgate.netresearchgate.net

In some advanced EPDM grades, controlled long-chain branching (CLCB) technology is employed to create a specific branching architecture, leading to a unique combination of processing and performance properties. researchgate.net

Advanced Spectroscopic and Microscopic Techniques for Structural Elucidation

The intricate molecular architecture of ethene-propene-ethylidenenorbornene (EPDM) terpolymers necessitates the use of sophisticated analytical techniques for a comprehensive structural understanding. These methods provide detailed insights into the monomer composition, sequence distribution, branching, cross-linking, morphology, and thermal properties that collectively dictate the material's performance characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, MAS ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the detailed structural analysis of EPDM terpolymers in both solution and solid states. kobv.de It provides quantitative information on the chemical composition and microstructure of the polymer chains. slideshare.netresearchgate.netnih.govyoutube.comnih.gov

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is instrumental in determining the ethylene and propylene content in the EPDM backbone. The ratio of integrals of the signals corresponding to the methylene (B1212753) protons of ethylene units and the methyl protons of propylene units allows for the calculation of the ethylene/propylene ratio. magritek.com Furthermore, ¹H NMR can detect and quantify the presence of residual, unreacted diene monomer within the polymer matrix, which is crucial as it can influence the vulcanization process. magritek.com Specialized techniques, such as those coupled with size exclusion chromatography (SEC-NMR), can even reveal variations in the ethylene/propylene ratio as a function of molar mass. tandfonline.com

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) offers a more detailed view of the terpolymer's microstructure. It can distinguish between different monomer sequences and provide information on the distribution of ethylene and propylene units along the polymer chain. kobv.deresearchgate.netdocbrown.infodocbrown.info The chemical shifts of the carbon atoms are sensitive to their local environment, allowing for the identification of various triad (B1167595) and pentad sequences. researchgate.net ¹³C NMR is also pivotal in characterizing the ethylidenenorbornene (ENB) termonomer. The distinct signals from the olefinic carbons of the ENB double bond and the methyl group can be clearly identified. researchgate.netresearchgate.net Changes in the ¹³C NMR spectrum after cross-linking, such as the decrease in the intensity of the ENB double bond signals, provide direct evidence of the vulcanization reaction and allow for the quantification of cross-link density. researchgate.netresearchgate.netkpi.ua

Magic Angle Spinning (MAS) ¹³C NMR: For solid-state analysis of cross-linked or insoluble EPDM, Magic Angle Spinning (MAS) ¹³C NMR is employed. This technique overcomes the line broadening effects typically observed in solid samples, providing high-resolution spectra. kobv.deresearchgate.net MAS ¹³C NMR has been crucial in elucidating the mechanism of peroxide cross-linking in EPDM. By using ¹³C-labeled ENB, researchers have been able to identify the specific reaction sites and the formation of new chemical structures upon cross-linking. researchgate.net The technique reveals a decrease in the double-bond signals of ENB and the appearance of new aliphatic and olefinic signals, providing detailed insights into the cross-linking chemistry. researchgate.net

| Technique | Information Obtained | Key Findings for EPDM |

| ¹H NMR | Ethylene/Propylene ratio, quantification of free diene monomer. magritek.com | Ethylene/propylene ratio can vary with molar mass. tandfonline.com Allows for the quantification of residual ENB. magritek.com |

| ¹³C NMR | Monomer sequence distribution, ENB characterization, cross-linking analysis. researchgate.netresearchgate.net | Provides detailed information on triad and pentad sequences. researchgate.net Confirms the incorporation of ENB and quantifies its conversion during vulcanization. researchgate.netresearchgate.net |

| MAS ¹³C NMR | Solid-state structure of cross-linked EPDM, cross-linking mechanism. researchgate.net | Elucidates the role of ENB in peroxide cross-linking by identifying reaction sites and new bond formations. researchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy (e.g., ATR-FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the qualitative and semi-quantitative analysis of EPDM terpolymers. It is particularly useful for identifying the characteristic functional groups present in the polymer and for monitoring changes that occur during processes like vulcanization or degradation. mdpi.com

The FTIR spectrum of EPDM exhibits characteristic absorption bands corresponding to the vibrations of its constituent monomer units. The presence of ethylene and propylene units is confirmed by the strong C-H stretching and bending vibrations. The ethylidenenorbornene (ENB) termonomer introduces specific bands related to its double bond, which are crucial for monitoring cross-linking reactions. For instance, the C=C stretching vibration of the ENB unit can be observed in the spectrum. researchgate.net

Attenuated Total Reflectance (ATR)-FTIR is a surface-sensitive variant of FTIR that is particularly useful for analyzing the surface of EPDM samples without requiring extensive sample preparation. researchgate.net This is advantageous for studying surface modifications, degradation phenomena, or the composition of the surface layer.

FTIR can also be coupled with other techniques, such as thermogravimetric analysis (TG-FTIR), to analyze the gaseous products evolved during the thermal degradation of EPDM. revistapolimeros.org.brredalyc.org This provides insights into the decomposition mechanism and the nature of the volatile byproducts. Studies have shown that TG-FTIR can detect and identify additives within the EPDM formulation, such as sulfur-containing accelerators, by analyzing the evolved gases at different temperatures. revistapolimeros.org.brredalyc.org However, the technique may have limitations in detecting all additives, particularly those with overlapping spectral features or those that evolve at temperatures where the polymer itself is degrading. revistapolimeros.org.br

| Wavenumber Range (cm⁻¹) | Assignment | Significance for EPDM Analysis |

| ~1659 | C=C stretching (ENB) | Indicates the presence of the diene termonomer; its decrease can monitor cross-linking. researchgate.net |

| ~1532 | Methyl-assisted conjugated double bond | Related to the ENB structure. researchgate.net |

| ~1392 | CH₃ bending | Characteristic of the propylene units. researchgate.net |

| ~856 | R₂C=CH₂ out-of-plane bending | Associated with the ethylidene group of ENB. researchgate.net |

Scanning Electron Microscopy (SEM) for Morphological Characterization

Scanning Electron Microscopy (SEM) is an essential technique for visualizing the surface topography and morphology of EPDM-based materials. mdpi.comresearchgate.netkpi.uaresearchgate.net It provides high-resolution images that reveal details about the dispersion of fillers, the phase morphology of blends, and the nature of fracture surfaces.

In the study of EPDM composites, SEM is used to assess the distribution and dispersion of fillers such as carbon black, silica (B1680970), or other reinforcing agents within the polymer matrix. mdpi.com Homogeneous dispersion of fillers is critical for achieving desired mechanical and physical properties, and SEM images can confirm whether the fillers are well-distributed or if agglomerates are present. mdpi.com Energy-dispersive X-ray spectroscopy (EDS), often coupled with SEM, can be used to identify the elemental composition of the fillers and confirm their presence. mdpi.com

For EPDM blends with other polymers, such as polypropylene (PP), SEM is employed to study the phase morphology. kpi.uamdpi.com By selectively etching one of the polymer phases, the underlying structure of the blend, whether it is co-continuous or a dispersed phase in a continuous matrix, can be clearly visualized. mdpi.com This morphological information is crucial for understanding the mechanical properties of the blend.

Furthermore, SEM is used to study the fracture surfaces of EPDM materials after mechanical testing. researchgate.netresearchgate.net The appearance of the fracture surface can provide insights into the failure mechanism, such as whether the failure was ductile or brittle. The interaction between the EPDM matrix and any fillers can also be observed on the fracture surface. researchgate.net

| Application | Information Revealed by SEM |

| EPDM Composites | Dispersion and distribution of fillers (e.g., carbon black, Vulkasil-C). mdpi.com |

| EPDM Blends (e.g., with PP) | Phase morphology (co-continuous vs. sea-island structures). kpi.uamdpi.com |

| Fracture Analysis | Surface topography of worn or fractured surfaces, failure mechanisms. researchgate.netresearchgate.net |

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Microstructure

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. thermalsupport.comtainstruments.com It is a valuable tool for characterizing the thermal transitions and microstructure of EPDM terpolymers.

One of the primary applications of DSC in the analysis of EPDM is the determination of the glass transition temperature (Tg). The Tg is a critical property that defines the temperature range over which the material transitions from a rigid, glassy state to a more flexible, rubbery state. DSC can detect the broad step change in the baseline associated with the Tg of EPDM. canada.caresearcher.life

DSC is also used to study the melting and crystallization behavior of EPDM, which is influenced by the ethylene content. thermalsupport.com EPDM with a higher concentration of ethylene will have a more crystalline nature, resulting in a higher Tg, melting temperature (Tm), and heat of melting (ΔHm). thermalsupport.com DSC can quantify these parameters, providing insights into the degree of crystallinity in the terpolymer. thermalsupport.comresearchgate.net

In EPDM/polypropylene (PP) blends, DSC can be used to observe the melting and crystallization behavior of the individual components. The melting temperature, crystallization temperature, and degree of crystallinity of the PP phase can be determined as a function of the blend composition. researchgate.net

| Parameter | Description | Typical Findings for EPDM |

| Glass Transition Temperature (Tg) | Temperature at which the polymer transitions from a glassy to a rubbery state. | Can be determined by DSC, though care is needed for plasticized materials. canada.caresearcher.life Higher ethylene content can increase Tg. thermalsupport.com |

| Melting Temperature (Tm) | Temperature at which crystalline domains melt. | Observed in EPDMs with sufficient ethylene content to form crystallites. thermalsupport.com |

| Heat of Melting (ΔHm) | Energy required to melt the crystalline portion. | Proportional to the degree of crystallinity, which is related to ethylene content. thermalsupport.comresearchgate.net |

| Crystallization Temperature (Tc) | Temperature at which the polymer crystallizes upon cooling. | Provides information on the crystallization kinetics. researchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Characteristics

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mt.comtainstruments.comupc.edu It is widely used to evaluate the thermal stability and decomposition characteristics of EPDM terpolymers and their composites.

TGA is also a powerful tool for compositional analysis of EPDM compounds. By running the analysis first in an inert atmosphere (e.g., nitrogen) and then switching to an oxidizing atmosphere (e.g., air), the different components of the formulation can be quantified. Typically, volatile components like processing oils evolve first at lower temperatures, followed by the decomposition of the EPDM polymer. tainstruments.com In the oxidizing atmosphere, carbon black is burned off, and the remaining residue corresponds to the inorganic filler content. tainstruments.com

The thermal stability of EPDM can be influenced by the ethylene/propylene ratio and the presence of additives or fillers. nih.govresearchgate.net TGA can be used to compare the thermal stability of different EPDM grades or formulations. Kinetic analysis of TGA data can also be performed to determine the activation energy of decomposition, providing further insights into the degradation mechanism. nih.govmdpi.com

| Analysis Type | Information Obtained | Typical Procedure/Findings for EPDM |

| Thermal Stability | Onset of decomposition, temperature of maximum decomposition rate. | EPDM generally shows a single-step decomposition. researchgate.net Onset temperature is typically around 455°C, with maximum decomposition around 475°C. mdpi.com |

| Compositional Analysis | Quantification of oil, polymer, carbon black, and filler content. tainstruments.com | Heating in N₂ to ~600°C to remove oil and polymer, then switching to air to burn off carbon black. tainstruments.com |

| Kinetic Analysis | Activation energy of decomposition. nih.govmdpi.com | Iso-conversional methods (e.g., Friedman, Flynn-Wall-Ozawa) are applied to TGA data obtained at multiple heating rates. nih.govmdpi.com |

Crosslinking and Vulcanization Mechanisms in Ethene Propene Ethylidenenorbornene Terpolymers

Fundamental Principles of EPDM Crosslinking

Crosslinking, or vulcanization, is a chemical process that transforms the plastic-like EPDM into a highly elastic material by creating a three-dimensional network structure. mdpi.comfrancescruz.blog This network is formed by chemical reactions between curing agents and the functional groups within the EPDM polymer chains. mdpi.com The process enhances properties such as hardness, tensile strength, and resistance to wear. francescruz.blog

The presence of a diene monomer, such as ethylidene norbornene (ENB), dicyclopentadiene (B1670491) (DCPD), or vinyl norbornene (VNB), is crucial for enabling sulfur vulcanization in EPDM. wikipedia.org EPDM is a terpolymer made from ethylene (B1197577), propylene (B89431), and a non-conjugated diene monomer. youtube.com The diene component introduces unsaturated sites (double bonds) into the otherwise saturated polymer backbone. researchgate.netwikipedia.org These sites of unsaturation are the reactive locations where sulfur crosslinks can form. youtube.comwikipedia.org

The exocyclic double bond of the ethylidene group in ENB is specifically what participates in the sulfur vulcanization process, while the double bond within the norbornene ring is involved in the copolymerization. wikipedia.org The content of the diene monomer in commercial EPDM typically ranges from 2% to 12% and is a key factor in determining the reactivity of the rubber during vulcanization. wikipedia.org A higher diene content generally leads to a higher crosslink density, which in turn influences the material's final properties.

While sulfur vulcanization is the most common method for crosslinking EPDM, understanding radical mechanisms is also important, particularly in peroxide curing, which can offer enhanced heat resistance. wikipedia.orgnih.gov In peroxide curing, the thermal decomposition of a peroxide initiator, such as dicumyl peroxide (DCP), generates free radicals. nih.govmdpi.com These highly reactive radicals abstract hydrogen atoms from the EPDM polymer chains, creating EPDM macroradicals. mdpi.comresearchgate.net

These macroradicals can then undergo several reactions to form crosslinks:

Recombination: Two macroradicals can directly combine to form a stable carbon-carbon (C-C) crosslink. nih.govresearchgate.net

Addition to Unsaturation: An EPDM macroradical can add to the double bond of a diene monomer on another polymer chain, also resulting in a crosslink. researchgate.netresearchgate.net

The formation of these crosslinks transforms the individual polymer chains into a cohesive, three-dimensional network. hew-kabel.com The type and density of these crosslinks significantly impact the final mechanical properties of the EPDM vulcanizate. nih.gov

Sulfur Vulcanization of EPDM

Sulfur vulcanization is the most widely used method for curing EPDM due to its cost-effectiveness and the versatile properties it imparts to the final product. francescruz.blogechosupply.com This process involves heating the EPDM compound with sulfur and various accelerators to create a crosslinked network. youtube.comwikipedia.org

In sulfur vulcanization, elemental sulfur or sulfur-donating compounds form bridges between the polymer chains at the unsaturated sites provided by the diene monomer. youtube.comwikipedia.org These bridges, known as crosslinks, can consist of one or more sulfur atoms. wikipedia.org

To enhance the efficiency and control of the vulcanization process, accelerators are essential. dergipark.org.tr Accelerators are chemicals that increase the rate of vulcanization, allowing it to occur at lower temperatures and with greater efficiency. dergipark.org.tr They function by reacting with sulfur to form a reactive intermediate, or sulfurating agent, which then reacts with the EPDM to form crosslinks. wikipedia.org

Common classes of accelerators used in EPDM vulcanization include:

Thiazoles: A common type of primary accelerator. wikipedia.org

Sulfenamides: Often used for their good scorch safety and fast cure rates. psu.educhembroad.com

Dithiocarbamates and Thiurams: Known as ultra-accelerators due to their high reactivity. dergipark.org.tr

Activators, such as zinc oxide and stearic acid, are also crucial components of the cure package. youtube.com They work in conjunction with accelerators to control the vulcanization reaction. youtube.com

Table 1: Common Accelerator Classes for EPDM Sulfur Vulcanization

| Accelerator Class | Examples | Key Characteristics |

|---|---|---|

| Thiazoles | Mercaptobenzothiazole (MBT) | Primary accelerator. wikipedia.orgscribd.com |

| Sulfenamides | N-Cyclohexyl-2-benzothiazolesulfenamide (CBS), N-tert-butyl-2-benzothiazolesulfenamide (TBBS) | Good scorch safety, fast cure rate. psu.educhembroad.com |

| Dithiocarbamates | Zinc dimethyldithiocarbamate (B2753861) (ZDMC) | Ultra-fast accelerator. dergipark.org.tr |

The network structure formed during sulfur vulcanization is complex and consists of various types of crosslinks. kglmeridian.com These can be categorized by the number of sulfur atoms they contain:

Monosulfidic crosslinks (C-S-C): Contain a single sulfur atom.

Disulfidic crosslinks (C-S₂-C): Contain two sulfur atoms.

Polysulfidic crosslinks (C-Sₓ-C, where x > 2): Contain more than two sulfur atoms.

The distribution of these crosslink types significantly influences the properties of the vulcanized EPDM. wikipedia.org Short crosslinks, such as monosulfidic and disulfidic ones, generally provide better heat resistance and aging properties. wikipedia.org In contrast, longer polysulfidic crosslinks contribute to improved tensile strength and physical durability. wikipedia.org

The structure of the vulcanizate can be analyzed using various techniques to understand the crosslink density and the types of sulfur bridges formed. kglmeridian.com

The cure rate and the final state of cure are critical parameters in EPDM vulcanization, and they are heavily influenced by the composition of the vulcanization system. dergipark.org.trresearchgate.net The "state of cure" refers to the extent of crosslinking achieved in the rubber.

The cure rate is the speed at which the crosslinking reaction proceeds. researchgate.net It is influenced by factors such as:

Accelerator type and concentration: Different accelerators have varying levels of activity, with ultra-accelerators like dithiocarbamates providing the fastest cure times. dergipark.org.tr Combinations of accelerators are often used to achieve a balance of scorch safety (premature vulcanization) and a fast cure rate. scribd.com

Temperature: Higher vulcanization temperatures generally lead to faster cure rates. mdpi.com

The state of cure is often monitored using a rheometer, which measures the torque required to oscillate a rotor embedded in the rubber sample as it cures. researchgate.net Key parameters obtained from a rheometer curve include:

Scorch time (ts2): The time at which vulcanization begins. researchgate.net

Optimum cure time (t90): The time required to reach 90% of the maximum torque, indicating a near-complete cure. researchgate.net

Maximum torque (Mh): Correlates with the crosslink density and stiffness of the vulcanizate. mdpi.com

Table 2: Influence of Vulcanization System on Cure Characteristics

| Vulcanization System | Scorch Time (ts2) | Optimum Cure Time (t90) | Cure Rate Index (CRI) | Maximum Torque (Mh) |

|---|---|---|---|---|

| Conventional (CV) | Longer | Longer | Lower | High |

| Semi-Efficient (Semi-EV) | Intermediate | Intermediate | Higher | Intermediate |

| Efficient (EV) | Shorter | Shorter | Highest | Lower |

This table presents general trends. Actual values depend on the specific formulation and processing conditions. researchgate.net

The choice of the sulfur-to-accelerator ratio determines the type of vulcanization system (Conventional, Semi-EV, or EV), which in turn dictates the crosslink structure and final properties. researchgate.net For instance, conventional systems with a high sulfur-to-accelerator ratio tend to produce more polysulfidic crosslinks, leading to high tensile strength. researchgate.net Efficient vulcanization (EV) systems, with a low sulfur-to-accelerator ratio, favor the formation of shorter, more thermally stable crosslinks. researchgate.net

Peroxide Crosslinking of EPDM

Peroxide-cured ethylene-propylene-diene monomer (EPDM) rubbers are known for their complex network structures, which include various types of chemical cross-links as well as physical entanglements. researchgate.net The application of organic peroxides results in the formation of covalent carbon-carbon (C-C) cross-links between the polymer chains. researchgate.net These C-C bonds have higher bond energies compared to the sulfidic bonds formed during sulfur vulcanization, which imparts EPDM with excellent resistance to thermo-oxidative aging and improved thermal stability. researchgate.net

The general mechanism for peroxide crosslinking involves the thermal decomposition of the peroxide at elevated temperatures, which generates radicals. These radicals then abstract hydrogen atoms from the EPDM polymer chains, creating macroradicals. The combination of these macroradicals leads to the formation of cross-links. researchgate.net

Different peroxide initiators exhibit different decomposition temperatures, which influences the vulcanization process. youtube.com The choice of peroxide affects the cure kinetics; for instance, higher curing temperatures lead to faster decomposition of the organic peroxides and consequently, a faster reaction with the rubber chains. researchgate.net

Commonly used peroxides in the rubber industry and their typical decomposition temperature ranges are presented in the table below.

| Peroxide Initiator | Decomposition Temperature (°C) |

| Dicumyl peroxide (DCP) | 140 - 170 |

| Benzoyl peroxide (BPO) | 90 - 100 |

| Data sourced from multiple industry guides. |

This table presents a generalized view. Specific decomposition characteristics can be influenced by the formulation and processing conditions.

The efficiency of crosslinking is also dependent on the type and concentration of the peroxide initiator. An increase in peroxide content generally accelerates the curing reactions and increases the crosslink density. researchgate.net However, at very high temperatures, side reactions like chain scission can become more prominent, potentially leading to a decrease in crosslink density. researchgate.net

The primary outcome of peroxide curing is the formation of stable carbon-carbon (C-C) cross-links. researchgate.net These are formed through the combination of two EPDM macroradicals. researchgate.net The macroradicals are generated when the peroxide-derived radicals abstract hydrogen atoms from the polymer chains. researchgate.netnih.gov The tertiary carbon in the EPDM backbone has been identified as a significant source of these abstracted hydrogen atoms. nih.gov

In addition to C-C linkages, the formation of ether cross-links (C-O-C) has also been observed in peroxidized and aged EPDM. nih.gov While a single vulcanization method is typically employed, multiple types of cross-links can exist within the EPDM system. nih.gov

The formation of different cross-links can be summarized as follows:

Alkyl/Alkyl Cross-links: Formed by the combination of two alkyl macroradicals from the EPDM main chain. researchgate.net

Alkyl/Allyl Cross-links: Result from the combination of an alkyl macroradical and an allyl macroradical. researchgate.net

Allyl/Allyl Cross-links: Formed by the combination of two allyl macroradicals. researchgate.net

Ether Cross-links: These can form through oxidation processes, particularly during aging or under specific peroxide cure conditions. nih.govmdpi.com

Molecular dynamics simulations have been used to investigate the impact of different cross-link types on the properties of EPDM. mdpi.com These studies have shown that all types of cross-linking generally have a positive effect on mechanical properties. mdpi.com

The ethylidenenorbornene (ENB) unit plays a crucial role in the peroxide crosslinking of EPDM. acs.org It provides sites of unsaturation that are highly reactive towards the free radicals generated during the curing process. researchgate.net The involvement of the ENB unit occurs through two main pathways:

Addition of Macroradicals to the Pendent ENB Unsaturation: EPDM macroradicals can add across the double bond of the ENB unit on another polymer chain. researchgate.netacs.org This results in the formation of aliphatic cross-link structures. acs.org The intermediate radical formed in this process can then undergo hydrogen transfer, creating a cross-link that incorporates the diene monomer unit and generating a new macroradical that can continue the reaction. tue.nl

Combination of ENB-Derived Allyl Radicals: Hydrogen abstraction can occur at the allylic positions of the ENB unit, specifically at the C3 and C9 positions, forming allyl radicals. researchgate.netnih.gov The combination of these ENB-derived allyl radicals leads to the formation of cross-link structures where the unsaturation of the ENB unit is preserved. acs.org This represents a distinct and important pathway in the peroxide curing mechanism of EPDM. acs.org

Advanced analytical techniques such as 13C NMR spectroscopy have been instrumental in elucidating these complex reaction pathways, confirming the involvement of the ENB unit in forming both saturated and unsaturated cross-link structures. acs.org

Phenol-Formaldehyde Crosslinking in EPDM Systems

Phenol-formaldehyde resins, specifically resols, are utilized as crosslinking agents for EPDM, particularly in the production of thermoplastic vulcanizates (TPVs) where EPDM is blended with polypropylene (B1209903) (PP). kglmeridian.comkglmeridian.com The chemistry of this crosslinking process involves the reaction of the resol with the unsaturation provided by the ethylidenenorbornene (ENB) termonomer in the EPDM. kglmeridian.comresearchgate.net

The mechanism is believed to be cationic in nature. kglmeridian.comresearchgate.net In the presence of an acid catalyst, such as stannous chloride dihydrate (SnCl2·2H2O), the hydroxymethyl groups and ether bridges in the phenolic resin break down to form active benzylic carbocations. researchgate.net These cations then react with the double bond of the ENB units in the EPDM chains. kglmeridian.comresearchgate.net

Studies using low-molecular-weight model compounds have shown that this reaction leads to the formation of two primary types of cross-link structures:

Chroman Structures: These are formed through an intramolecular cyclization reaction involving the phenolic hydroxyl group and the double bond of the ENB. kglmeridian.comkglmeridian.com

Methylene (B1212753) Bridged Structures: These involve the direct linkage of the phenolic resin to the ENB unit, forming a methylene bridge between the phenol (B47542) and the norbornane (B1196662) ring. kglmeridian.comkglmeridian.comresearchgate.net

Experimental evidence confirms that the reaction occurs exclusively at the residual diene unsaturation of the EPDM, and not on the saturated EPM backbone or the tertiary carbon atoms of polypropylene in PP/EPDM blends. kglmeridian.comresearchgate.net The addition of the phenol predominantly occurs at the least sterically hindered C-8 position of the ENB unit. kglmeridian.comkglmeridian.com The yield of this reaction is enhanced by increasing the temperature and/or by the addition of the SnCl2·2H2O catalyst. kglmeridian.comkglmeridian.com

Analysis of Crosslink Density and Network Topology

The crosslink density, which is a measure of the number of cross-links per unit volume, is a critical parameter that significantly influences the mechanical and viscoelastic properties of EPDM vulcanizates. tainstruments.comallenpress.com The network topology, which describes the arrangement and types of cross-links, also plays a crucial role in determining the final performance of the material. researchgate.net

Several techniques are available to quantify the crosslink density in elastomers, each with its own principles and limitations. scielo.brscielo.br

| Methodology | Principle | Key Considerations |

| Swelling Measurements | Based on the principle that a cross-linked polymer will swell in a suitable solvent to an equilibrium state. The degree of swelling is inversely related to the crosslink density. The Flory-Rehner equation is commonly used to calculate the crosslink density from swelling data. scielo.brscielo.br | The polymer-solvent interaction parameter (μ) can introduce uncertainty. kglmeridian.com This method is widely used but can be time-consuming. acttr.com |

| Stress-Strain Measurements (Mooney-Rivlin Analysis) | The mechanical response of the elastomer under deformation is analyzed. The data is often plotted according to the Mooney-Rivlin equation, which separates the contributions of chemical cross-links and entanglements (represented by the C1 and C2 constants, respectively). kglmeridian.comscielo.br | This method provides insights into both chemical and physical network contributions. The interpretation of the C2 constant can be complex. kglmeridian.com |

| Dynamic Mechanical Analysis (DMA) | The viscoelastic properties of the material are measured as a function of temperature or frequency. The storage modulus (G' or E') in the rubbery plateau region is directly related to the crosslink density. tainstruments.comscielo.br | This is a powerful technique for characterizing the viscoelastic behavior and can be used to calculate crosslink density. The relationship between shear modulus (G) and tensile modulus (E) depends on Poisson's ratio. tainstruments.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Low-field NMR techniques, particularly 1H NMR T2 relaxometry, can be used to probe the mobility of the polymer chains. Shorter relaxation times are indicative of a more restricted network and thus a higher crosslink density. scielo.bracttr.comacs.org | This method provides a direct measurement of the network structure at a molecular level and is becoming increasingly important for industrial applications. acttr.com |

| Thermoporometry and DSC | These methods involve analyzing the melting behavior of a solvent within the porous structure of the swollen elastomer or the thermal characteristics of the polymer itself to infer information about the crosslink density. researchgate.net | These are less common methods but can provide complementary information to more established techniques. researchgate.net |

The choice of method depends on the specific requirements of the analysis and the nature of the EPDM compound, especially whether it is a gum or a filled vulcanizate. kglmeridian.com For filled systems, corrections may be necessary to account for the reinforcing effect of the filler. researchgate.net Often, a combination of different techniques provides a more comprehensive understanding of the crosslink density and network structure. scielo.br

Relationship between Crosslinking Type and Network Structure

The properties of Ethene-propene-ethylidenenorbornene (EPDM) terpolymers are intricately linked to the three-dimensional network structure formed during vulcanization. The type of crosslinking system employed—primarily sulfur, peroxide, or radiation-curing—directly dictates the nature and distribution of crosslinks, which in turn governs the final performance characteristics of the material.

Peroxide-cured EPDM, on the other hand, results in the formation of stable carbon-carbon (C-C) crosslinks. mdpi.comresearchgate.net This process is initiated by the thermal decomposition of the peroxide, which generates free radicals. researchgate.net These radicals abstract hydrogen atoms from the EPDM backbone and the ENB side chains, creating polymer macro-radicals that then combine to form the C-C crosslinks. researchgate.netacs.org This type of network structure provides excellent heat resistance and low compression set. researchgate.net Studies using 13C NMR have revealed that crosslinking occurs not only through the addition of macroradicals to the ENB double bond but also through the combination of ENB-derived allyl radicals, which results in crosslinks with intact unsaturation. acs.org Molecular dynamics simulations have further elucidated the influence of different C-C crosslink locations on the material's properties. nih.govresearchgate.net For instance, crosslinking at the C9 position of the ENB monomer can lead to a more flexible molecular structure and increased free volume. nih.govresearchgate.net

The combination of different vulcanization systems, such as sulfur and peroxide, can be used to tailor the network structure and achieve specific properties. mdpi.com For example, combined systems can lead to a lower crosslink density compared to using either system alone, resulting in higher tensile strength and elongation at break. mdpi.com Additionally, the introduction of ionic bonds through the grafting of maleic anhydride (B1165640) and subsequent reaction with metal salts can create a physical network alongside the covalent chemical network, further modifying the material's properties. mdpi.com

The table below summarizes the key characteristics of the network structures formed by different crosslinking types in EPDM.

| Crosslinking Type | Primary Crosslink Type | Key Network Characteristics | Resulting Material Properties |

| Sulfur (Conventional) | Polysulfidic | High proportion of long, flexible crosslinks | Good tensile and tear strength |

| Sulfur (Efficient) | Monosulfidic | High proportion of short, stable crosslinks | Improved thermal stability, low compression set |

| Peroxide | Carbon-Carbon (C-C) | Stable, strong covalent bonds | Excellent heat resistance, low compression set |

| Combined Sulfur/Peroxide | Mixed Sulfidic and C-C | Tailorable crosslink density and structure | Modified tensile behavior |

| Ionic | Ionic Bonds | Reversible, physical crosslinks | Processability, modified elasticity |

Interfacial Crosslinking Mechanisms in EPDM Composites and Blends

In carbon black-filled EPDM, the interaction between the filler and the rubber matrix is complex. During vulcanization, chemical crosslinks can form between the EPDM chains and the surface of the carbon black particles. The specific vulcanization system used influences the nature and density of these interfacial crosslinks. utwente.nl

In dynamically vulcanized thermoplastic elastomers (TPVs), such as blends of EPDM and polypropylene (PP), the EPDM phase is selectively crosslinked during melt mixing. mdpi.com This process, known as dynamic vulcanization, leads to the formation of a network of crosslinked EPDM particles dispersed within a continuous thermoplastic matrix. The crosslinking of the EPDM phase is essential for the development of the desired morphology and properties of the TPV. mdpi.com For instance, in PA6/EPDM blends, increasing the crosslinking degree of the EPDM phase leads to the formation of a finer EPDM particle network. mdpi.com The crosslinking reaction can be induced by various agents, including phenolic resins. mdpi.com In such systems, the phenolic resin degrades and reacts with the unsaturated bonds of the EPDM, creating a stable crosslinked network. mdpi.com An interesting phenomenon observed in plasticized, dynamically vulcanized EPDM/PP blends is the stripping and erosion of nanometer-sized occluded PP domains into the EPDM phase, highlighting the complex interfacial dynamics during processing. capes.gov.br

The introduction of hybrid fillers, such as a combination of carbon black and graphene nanoplatelets (GnPs), further complicates the interfacial crosslinking. mdpi.com The presence of these fillers can influence the swelling ratio and crosslink density of the EPDM matrix. mdpi.com For example, the inclusion of GnPs can lead to an increase in crosslink density due to interactions between the polymer macromolecules and the GnPs surface. mdpi.com

The table below provides an overview of the interfacial crosslinking mechanisms in different EPDM composites and blends.

Degradation and Aging Phenomena in Ethene Propene Ethylidenenorbornene Terpolymers

Thermo-Oxidative Degradation Mechanisms

Thermo-oxidative degradation occurs when EPDM is exposed to oxygen at elevated temperatures. This process involves a series of irreversible chemical reactions that lead to changes in the material's molecular structure and, consequently, its macroscopic properties. nih.gov The degradation of EPDM is a complex, multi-stage process involving competitive reactions of crosslinking and chain scission. nih.govresearchgate.net

During the thermo-oxidative aging of EPDM, two primary competing reactions occur: polymer chain scission and crosslinking. nih.gov Chain scission involves the breaking of the polymer backbone, leading to a decrease in molecular weight and a potential loss of elastic properties. Conversely, crosslinking results in the formation of new bonds between polymer chains, which can lead to an increase in hardness and stiffness. mdpi.com

The dominance of one reaction over the other is influenced by factors such as temperature and the duration of thermal exposure. Initially, both chain scission and crosslinking can occur simultaneously. mdpi.com However, with prolonged aging, crosslinking reactions may become more prevalent, leading to a more brittle material. These structural changes significantly impact the mechanical properties of the EPDM, including its tensile strength, elongation at break, and hardness. nih.gov For instance, an increase in crosslinking density restricts the conformational transformation of the polymer chains, weakening their flexibility. nih.gov

Studies have shown that after aging at high temperatures, the crosslinking density of EPDM composites increases. This is attributed to the initial breakage of chains at elevated temperatures, which is followed by the formation of new crosslinking bonds by active free radicals. mdpi.com

A key aspect of thermo-oxidative degradation is the formation of various oxidized species within the polymer structure. The presence of oxygen leads to the formation of hydroperoxides, which are unstable and decompose to form a range of functional groups. Spectroscopic analysis, such as Fourier Transform Infrared Spectroscopy (FTIR), has been instrumental in identifying these chemical changes.

The accumulation of these oxidized species contributes to the embrittlement and reduced flexibility of the EPDM material. The "carbonyl index," which is the ratio of the absorbance of the carbonyl peak to a reference peak, is often used to quantify the degree of oxidation. nih.govmdpi.com

Changes in Carbonyl Index of EPDM Vulcanizates with Aging Time at 120 °C

| Aging Time (hours) | Carbonyl Index (Sample without Antioxidant) | Carbonyl Index (Sample with Antioxidant) |

|---|---|---|

| 0 | 0.03 | 0.03 |

| 24 | 0.06 | 0.05 |

| 72 | 0.12 | 0.09 |

| 120 | 0.18 | 0.13 |

| 168 | 0.25 | 0.18 |

| 336 | 0.35 | 0.26 |

The rate of thermo-oxidative degradation is significantly influenced by temperature. Higher temperatures accelerate the chemical reactions involved in degradation, leading to a more rapid deterioration of the material's properties. preprints.org The relationship between temperature and the rate of degradation can often be described by the Arrhenius equation, which relates the reaction rate constant to the activation energy and temperature. scientific.net

The activation energy (Ea) for the thermal degradation of EPDM can be determined experimentally. It has been observed that the activation energy tends to decrease with increasing thermal and oxygen aging time. preprints.org This decrease is attributed to the simultaneous occurrence of chain scission and crosslinking. As aging progresses and the oxidative degradation of the EPDM backbone becomes the dominant process, the activation energy continues to decrease. preprints.org

Environmental factors, such as the presence of antioxidants, can also significantly impact degradation kinetics. Antioxidants can inhibit the oxidation process by scavenging free radicals, thereby slowing down the degradation rate and extending the service life of the material. preprints.org However, the introduction of antioxidants can also influence the crosslinking process, sometimes leading to a less perfect network structure. preprints.org

Activation Energy of Thermal Degradation for EPDM Vulcanizates

| Aging Time (hours) at 120 °C | Activation Energy (kJ/mol) - Without Antioxidant | Activation Energy (kJ/mol) - With Antioxidant |

|---|---|---|

| 0 | 245.3 | 238.1 |

| 24 | 240.1 | 232.5 |

| 72 | 231.7 | 225.3 |

| 120 | 224.8 | 218.9 |

| 168 | 218.2 | 212.4 |

| 336 | 209.5 | 204.7 |

Ozone Degradation of EPDM

EPDM is known for its excellent resistance to ozone, a property attributed to its saturated polymer backbone. However, the presence of the ethylidenenorbornene diene monomer introduces unsaturation in the side chains, which can be susceptible to ozone attack. The mechanism of ozone degradation can differ depending on the environmental conditions, particularly whether the exposure is to gaseous ozone or ozone dissolved in an aqueous solution.